molecular formula C17H14FNO2S B13142495 N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide

N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide

Cat. No.: B13142495
M. Wt: 315.4 g/mol
InChI Key: RADHARZXGFWSKO-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzyl group and a methoxy group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide typically involves the coupling of 3-fluorobenzylamine with 5-methoxybenzo[b]thiophene-2-carboxylic acid. This reaction is often facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 5-hydroxybenzo[b]thiophene-2-carboxamide.

    Reduction: Formation of N-(3-fluorobenzyl)-5-methoxybenzo[b]thiophene-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to these peptides and inhibit their aggregation, thereby potentially reducing neurotoxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide is unique due to the presence of both a fluorobenzyl group and a methoxy group, which confer distinct chemical and biological properties. Its ability to modulate amyloid beta aggregation sets it apart from other similar compounds .

Properties

Molecular Formula

C17H14FNO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-5-methoxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H14FNO2S/c1-21-14-5-6-15-12(8-14)9-16(22-15)17(20)19-10-11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H,19,20)

InChI Key

RADHARZXGFWSKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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